molecular formula C15H22O3 B1245050 11-Epivaldiviolide

11-Epivaldiviolide

Cat. No.: B1245050
M. Wt: 250.33 g/mol
InChI Key: XTQKCVAXPOCYKT-XEGUGMAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Epivaldiviolide is a sesquiterpene carbonimidic chloride isolated from marine organisms such as Phyllidiid nudibranchs (sea slugs) and their sponge prey (Hymeniacidon sp.). Structurally, it belongs to a class of marine-derived polyketides characterized by a bicyclic framework and halogenated substituents, which contribute to its bioactivity . Its isolation and characterization have spurred interest in exploring structurally and functionally related compounds for drug discovery.

Properties

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

(1S,5aS,9aS)-1-hydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one

InChI

InChI=1S/C15H22O3/c1-14(2)7-4-8-15(3)10(14)6-5-9-11(15)13(17)18-12(9)16/h10,13,17H,4-8H2,1-3H3/t10-,13-,15-/m0/s1

InChI Key

XTQKCVAXPOCYKT-XEGUGMAKSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1CCC3=C2[C@H](OC3=O)O)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC3=C2C(OC3=O)O)C)C

Synonyms

11-epivaldiviolide
valdiviolide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares 11-epivaldiviolide with two categories of analogs: structural analogs (shared chemical frameworks) and functional analogs (similar bioactivity but distinct structures).

Structural Analogs

2.1.1 Reticulidin A
  • Source : Isolated from the same marine sponges (Hymeniacidon sp.) as this compound.
  • Structure : Shares a sesquiterpene carbonimidic chloride backbone but differs in substituent positions and halogenation patterns.
  • Bioactivity: Compound IC50 (KB cells) IC50 (L1210 cells) this compound Not quantified Not quantified Reticulidin A 0.42 μg/ml 0.11 μg/ml Reticulidin A shows superior potency against leukemia (L1210) cells compared to this compound, suggesting that minor structural variations significantly impact target affinity .
2.1.2 Dendocarbin A
  • Source : Co-occurs with this compound in Phyllidiid nudibranchs.
  • Structure : A drimane-type sesquiterpene with a distinct lactone ring instead of a carbonimidic chloride group.
  • Bioactivity : Exhibits cytotoxicity against KB cells (IC50 ~0.5–1.0 μg/ml) but lacks activity against drug-resistant lines, unlike this compound . This highlights the critical role of the carbonimidic chloride moiety in overcoming resistance mechanisms.

Functional Analogs

2.2.1 11-Desmethyllaulimalide
  • Source : A synthetic macrocyclic polyketide derived from laulimalide, a marine natural product.
  • Bioactivity: Compound Anticancer Mechanism Cell Line Activity (IC50) this compound Undefined (likely microtubule interaction) Moderate cytotoxicity 11-Desmethyllaulimalide Microtubule stabilization Sub-nanomolar range 11-Desmethyllaulimalide demonstrates significantly higher potency due to its optimized binding to β-tubulin, a feature absent in this compound .
2.2.2 Paclitaxel (Taxol®)
  • Source : Plant-derived taxane.
  • Structure : A complex diterpene with a taxane ring system.

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